4,5-Difluorophthalamic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

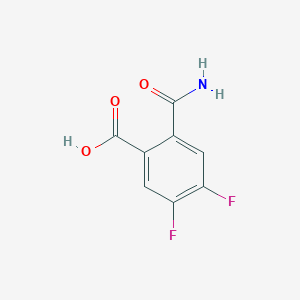

4,5-Difluorophthalamic acid is an organic compound with the molecular formula C8H4F2O4 It is a derivative of phthalic acid, where two hydrogen atoms in the aromatic ring are replaced by fluorine atoms

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 4,5-difluorophthalamic acid typically involves the synthesis of intermediates such as 4,5-difluoro-1,2-benzenedinitrile. One method includes reacting 4,5-difluoro-1,2-dihalobenzene with polymethylhydrosiloxane in the presence of N,N-dimethylacetamide. The reaction mixture is then cooled, and tris(dibenzylideneacetone)dipalladium and 1,1’-bis(diphenylphosphino)ferrocene are added under nitrogen protection. Zinc cyanide is slowly added to complete the reaction .

Industrial Production Methods: For industrial production, the process involves reacting 4,5-dichlorophthalic anhydride with potassium fluoride in a high-pressure reaction kettle at 180°C for 24 hours using sulfolane as a solvent. The mixture is then cooled, washed with alkali, and acidified to obtain this compound .

化学反応の分析

Types of Reactions: 4,5-Difluorophthalamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding anhydrides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into less oxidized forms or intermediates.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide and hydroxylamine hydrochloride are employed in substitution reactions.

Major Products: The major products formed from these reactions include various fluorinated derivatives and intermediates that can be further utilized in organic synthesis .

科学的研究の応用

Pharmaceutical Industry

4,5-Difluorophthalamic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its fluorine substituents enhance the biological activity of the resulting molecules, making it valuable in drug development.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. In vitro studies showed significant reductions in viability for MCF-7 (breast cancer) and HepG2 (liver cancer) cells when treated with this compound at concentrations between 10 µM and 100 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting potential as a lead structure for anticancer drug development .

Agrochemical Industry

This compound is extensively utilized in the synthesis of agrochemicals, including pesticides and herbicides. Its chemical structure contributes to enhanced efficacy and stability of these products.

Case Study: Development of Pesticides

A study highlighted the use of this compound in formulating novel pesticides that demonstrate improved effectiveness against specific pests compared to traditional compounds. The fluorine atoms are believed to enhance the lipophilicity and bioavailability of the active ingredients .

Materials Science

This compound is employed in the development of organic photovoltaic materials due to its favorable electronic properties. It serves as a building block for creating advanced materials with applications in solar energy conversion.

Research Findings

Research indicates that incorporating this compound into organic photovoltaic devices can improve their efficiency and stability. The unique electronic characteristics imparted by the fluorine atoms facilitate better charge transport within the material .

Biological Research

The compound has also been investigated for its biological activity beyond pharmaceuticals, particularly regarding antimicrobial and immunomodulatory effects.

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those for many conventional antibiotics, indicating its potential as an alternative antimicrobial agent .

Immunomodulatory Effects

Preliminary research suggests that this compound may modulate immune responses by influencing cytokine production. This property could be beneficial in developing therapies for autoimmune diseases or enhancing vaccine efficacy.

作用機序

The mechanism of action of 4,5-difluorophthalamic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the functional groups present in its structure. The fluorine atoms play a crucial role in enhancing its reactivity and binding affinity to target molecules .

類似化合物との比較

4,5-Difluorophthalic Anhydride: A closely related compound used in similar applications.

N,N-Diethyl-3,6-difluorophthalamic acid: Another derivative with distinct properties and uses

Uniqueness: 4,5-Difluorophthalamic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized organic materials and in various research applications .

特性

IUPAC Name |

2-carbamoyl-4,5-difluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO3/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H2,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDVZAMDBUCGOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)C(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。